molecular formula C23H18BrN3O4 B11955085 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate CAS No. 881471-15-4

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate

Cat. No.: B11955085
CAS No.: 881471-15-4
M. Wt: 480.3 g/mol
InChI Key: SHSCBBVCMMDTQE-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C22H17N3O4Br

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of aniline derivatives with acylating agents to form the anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl moiety. Finally, the compound is esterified with 4-bromophenyl 4-methylbenzoate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate is unique due to its specific functional groups and the presence of a bromine atom, which can be exploited for further chemical modifications. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

881471-15-4

Molecular Formula

C23H18BrN3O4

Molecular Weight

480.3 g/mol

IUPAC Name

[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-methylbenzoate

InChI

InChI=1S/C23H18BrN3O4/c1-15-7-9-16(10-8-15)23(30)31-20-12-11-18(24)13-17(20)14-25-27-22(29)21(28)26-19-5-3-2-4-6-19/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

SHSCBBVCMMDTQE-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.